molecular formula C10H10ClN3O B1467473 [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250015-74-7

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467473
CAS No.: 1250015-74-7
M. Wt: 223.66 g/mol
InChI Key: HGMDWYDJDODNJI-UHFFFAOYSA-N
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Description

The compound “[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is attached to a methanol group and a phenyl group, which is further substituted with a chlorine atom and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the phenyl ring, and the methanol group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the chlorine atom, and the methanol group. The triazole ring is known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could make it more soluble in polar solvents .

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including compounds structurally related to "[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol," are noted for their wide range of biological activities. These compounds have been explored for their potential uses in developing new drugs due to their capacity to exhibit various structural variations and maintain stability under different conditions. Their applications span from anti-inflammatory and antimicrobial activities to potential antitumoral and antiviral properties. The diversity in their structural adaptation allows for significant experimentation and application in developing therapeutic agents (Ferreira et al., 2013).

Methanol in Industrial Processes

Methanol serves as a foundational substance in various industrial processes, particularly in the production of other chemicals. Research into methanol's role in creating fuel additives like methyl tert-butyl ether (MTBE) and its use in synthesizing other compounds demonstrates the chemical's versatility and importance. Methanol's conversion into hydrogen via reforming processes has been a subject of extensive study, indicating its potential in fuel cell technology and as a sustainable energy carrier. The advancement in catalyst development and reactor technology to optimize methanol reforming processes highlights the ongoing efforts to enhance efficiency and sustainability in using methanol as a chemical feedstock (Yong et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Related compounds have been found to inhibit the enzyme urease , which is involved in several biochemical pathways, including the urea cycle. This suggests that [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may also affect similar pathways.

Result of Action

Related compounds have shown inhibitory activity against various enzymes , suggesting that this compound may also have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its safety and environmental impact .

Properties

IUPAC Name

[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMDWYDJDODNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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